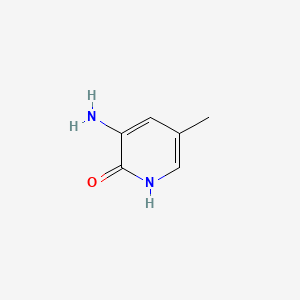

3-Amino-5-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-methylpyridin-2(1H)-one is a chemical compound with the formula C₆H₈N₂O. It has a molecular weight of 124.1400 g/mol .

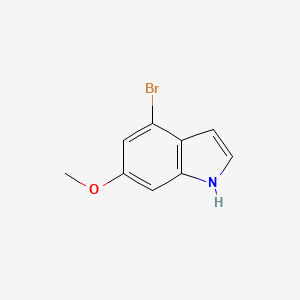

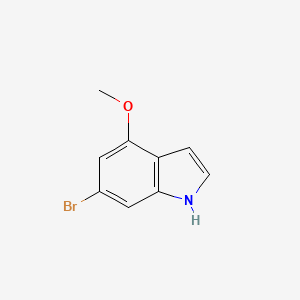

Molecular Structure Analysis

The InChI code for 3-Amino-5-methylpyridin-2(1H)-one is 1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

3-Amino-5-methylpyridin-2(1H)-one is a yellow to light-brown powder or crystals . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Bioactive Ligands in Medicinal Chemistry

3-Amino-5-methylpyridin-2(1H)-one: derivatives are used to synthesize Schiff bases, which act as bioactive ligands. These compounds exhibit a range of physiological effects and are considered important in metabolic reactions. They possess antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities, making them versatile pharmacophores .

Chemosensors for Ion Recognition

Pyridine-based Schiff bases derived from 3-Amino-5-methylpyridin-2(1H)-one show strong binding abilities towards various cations and anions. They have unique photophysical properties that are utilized in the development of chemosensors. These chemosensors are used for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Alzheimer’s Disease Research

The pyridine moiety of 3-Amino-5-methylpyridin-2(1H)-one is significant in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold is crucial due to its basicity, water solubility, stability, hydrogen bond-forming ability, and small molecular size, which are advantageous in drug discovery .

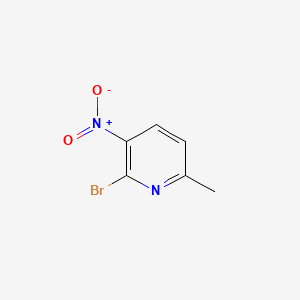

Nitration Reactions in Organic Synthesis

3-Amino-2-hydroxy-5-methylpyridine: is used in nitration reactions to prepare nitropyridines, which are important intermediates in the synthesis of various organic compounds. These reactions are fundamental in creating complex molecules for pharmaceuticals and agrochemicals .

Development of Bioisosteres

The compound serves as a bioisostere for other heterocyclic rings containing nitrogen atoms and benzene rings. This property is exploited in drug design to replace other moieties with the pyridine ring of 3-Amino-5-methylpyridin-2(1H)-one , which can lead to improved pharmacokinetic and pharmacodynamic properties .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of 3-Amino-5-methylpyridin-2(1H)-one in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

Similar compounds have shown protein kinase inhibitory action , suggesting that 3-Amino-5-methylpyridin-2(1H)-one might have similar effects. More research is needed to confirm this.

Propiedades

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-51-7 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)